molecular formula C16H9ClN2O4 B2724207 5-Chloroquinolin-8-yl 2-nitrobenzoate CAS No. 326885-93-2

5-Chloroquinolin-8-yl 2-nitrobenzoate

Cat. No.: B2724207
CAS No.: 326885-93-2
M. Wt: 328.71
InChI Key: ZNMCUJFYZGGXJM-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 2-nitrobenzoate is a chemical compound that belongs to the class of nitroaromatic-based drugs. It has the molecular formula C16H9ClN2O4 and a molecular weight of 328.71 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl 2-nitrobenzoate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an ester bond between the quinoline and benzoate moieties. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The major product formed is 5-aminoquinolin-8-yl 2-nitrobenzoate.

    Substitution: The major products depend on the nucleophile used; for example, using an amine would yield 5-(substituted amino)quinolin-8-yl 2-nitrobenzoate.

Scientific Research Applications

5-Chloroquinolin-8-yl 2-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl 2-nitrobenzoate involves its interaction with specific molecular targets. It has been shown to inhibit endothelial cell proliferation and angiogenesis, which are critical processes in cancer development . The compound exerts its effects by inhibiting enzymes such as type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which are involved in cell growth and survival pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Chloroquinolin-8-yl phenylcarbamate: Another quinoline derivative with similar biological activities.

    5-Chloroquinolin-8-yl 2-fluorobenzoate: A structurally similar compound with potential anticancer properties.

Uniqueness

5-Chloroquinolin-8-yl 2-nitrobenzoate is unique due to its specific combination of a quinoline ring with a nitrobenzoate moiety, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for further research and development in various scientific fields.

Biological Activity

5-Chloroquinolin-8-yl 2-nitrobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline moiety substituted with a chlorine atom and a nitrobenzoate group. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The nitro group in the benzoate moiety can enhance the compound's ability to disrupt microbial cell functions.
  • Anticancer Properties : Research indicates that derivatives of quinoline compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to cellular stress and death .
  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes, such as metalloproteinases or kinases, which are crucial for cancer progression and metastasis .

Antimicrobial Activity

A study on related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, quinoline derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0625 mg/mL to 0.125 mg/mL against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae.

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus240.0625
Related Quinoline DerivativeKlebsiella pneumoniae250.125

Anticancer Activity

In vitro studies have shown that quinoline derivatives can reduce cell viability in various cancer cell lines, including HeLa cells. The cytotoxic effects are often enhanced in the presence of metal ions like copper, which facilitate ROS generation .

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis via ROS
Mouse Fibroblasts>200No significant toxicity observed

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several nitrobenzoate derivatives, including those similar to this compound. The findings indicated that these compounds could inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections .
  • Anticancer Potential : In an experimental model, a derivative of this compound was tested against various cancer cell lines, showing promising results in reducing tumor growth by disrupting cellular signaling pathways associated with proliferation and survival.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O4/c17-12-7-8-14(15-10(12)5-3-9-18-15)23-16(20)11-4-1-2-6-13(11)19(21)22/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMCUJFYZGGXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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